
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide is a synthetic propanamide derivative characterized by a 4-tert-butylphenoxy group linked to a propanamide backbone and an N-(pyridin-4-ylmethyl) substituent. The pyridin-4-ylmethyl moiety introduces hydrogen-bonding capabilities via the pyridine nitrogen, which may contribute to interactions with biological targets such as enzymes or receptors.
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with 4-chloromethylpyridine to form 2-(4-tert-butylphenoxy)pyridin-4-ylmethylamine . This intermediate is then acylated with propanoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Chemical Reactions Analysis
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide and related propanamide derivatives:
Key Observations:
- Phenoxy vs. Sulfonyl/Amino Groups: Compounds like 21a and 21b () replace the phenoxy group with sulfonyl or amino substituents, increasing polarity and altering binding kinetics. The tert-butylphenoxy group in the target compound likely enhances lipophilicity, favoring membrane penetration .
- Pyridine Positioning: The pyridin-4-ylmethyl group in the target compound contrasts with 3-methylpyridin-2-yl in ’s analog.
- Heterocyclic Additions : Golidocitinib () incorporates a pyrimidinyl-indolyl system, demonstrating how expanded aromatic systems can confer kinase selectivity. The target compound’s simpler structure may prioritize metabolic stability .
Physical Properties:
- Melting Points: Analogs in exhibit melting points ranging from 120–180°C, influenced by sulfonyl groups (higher mp) versus amino groups (lower mp). The tert-butylphenoxy group may lower the melting point due to steric hindrance .
- Solubility : The pyridin-4-ylmethyl group improves aqueous solubility compared to purely aromatic analogs (e.g., 21a), but the tert-butyl group may counterbalance this by increasing hydrophobicity .
Biological Activity
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H24N2O2
- Molecular Weight : 312.40606 g/mol
- CAS Number : Not specified in available data.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Properties : Compounds like PBN (phenyl-alpha-tert-butylnitrone) have shown significant antioxidant capabilities, which may extend to derivatives such as this compound .
- Enzyme Inhibition : Studies have highlighted the potential for this compound to inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes .
Pharmacological Effects
- Antioxidant Activity : The compound may reduce oxidative stress in cells by scavenging free radicals and enhancing mitochondrial function.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxicity induced by various agents, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various tissues.
Study on Neuroprotection
A study involving phenyl-alpha-tert-butylnitrone (PBN) demonstrated that it could significantly protect against oxidative damage in cardiac tissues infected with Trypanosoma cruzi. The administration of PBN resulted in improved mitochondrial function and reduced reactive oxygen species production, which could be indicative of similar effects from this compound .
Enzyme Inhibition Study
Research focusing on enzyme inhibition showed that derivatives similar to this compound could inhibit the RPE65 enzyme, which is crucial for visual cycle regulation. This inhibition leads to a decrease in retinol synthesis, suggesting therapeutic implications for retinal degenerative diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C19H24N2O2/c1-14(18(22)21-13-15-9-11-20-12-10-15)23-17-7-5-16(6-8-17)19(2,3)4/h5-12,14H,13H2,1-4H3,(H,21,22) |
InChI Key |
UQOSZHITIGWBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.